molecular formula C15H14N2O2 B230296 N'-benzylidene-2-phenoxyacetohydrazide

N'-benzylidene-2-phenoxyacetohydrazide

Cat. No.: B230296
M. Wt: 254.28 g/mol
InChI Key: LUKSFLWQOOVCOS-LFIBNONCSA-N
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Description

N'-Benzylidene-2-phenoxyacetohydrazide is a hydrazone derivative synthesized via the condensation of 2-phenoxyacetohydrazide with benzaldehyde or substituted benzaldehydes. This class of compounds is characterized by a phenoxyacetohydrazide backbone linked to an aromatic aldehyde-derived Schiff base moiety. The general synthesis involves refluxing the hydrazide precursor with aldehydes in ethanol, often catalyzed by glacial acetic acid or hydrochloric acid, to yield the target hydrazones .

Key structural features include:

  • Phenoxy group: Provides lipophilicity and influences molecular interactions.
  • Hydrazide linkage (-NH-NH-): Imparts hydrogen-bonding capabilities.
  • Benzylidene substituent: Modulates electronic properties and steric effects.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C15H14N2O2/c18-15(12-19-14-9-5-2-6-10-14)17-16-11-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,18)/b16-11+

InChI Key

LUKSFLWQOOVCOS-LFIBNONCSA-N

SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Hydroxy-substituted derivatives (e.g., ) exhibit intramolecular hydrogen bonding, affecting solubility and stability.

Physicochemical Properties

Data from spectroscopic and crystallographic studies:

Compound Melting Point (°C) Molecular Formula IR (C=N stretch, cm⁻¹) Reference
N'-Benzylidene-2-phenoxyacetohydrazide Not reported C₁₅H₁₄N₂O₂ 1620–1630
N'-(4-Fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9e) 180–182 C₂₁H₁₆FN₂O₂ 1560–1620
N'-(2,4-Dimethoxybenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9f) 175–177 C₂₃H₂₁N₂O₄ 1550–1610

Insights :

  • Methoxy and fluoro substituents lower melting points compared to unsubstituted analogs, likely due to reduced crystallinity .
  • IR spectra consistently show C=N stretching near 1600 cm⁻¹, confirming Schiff base formation .
Anti-inflammatory Activity:
  • N'-(2-Hydroxybenzylidene)-2-phenoxyacetohydrazide demonstrated moderate COX-2 inhibition (IC₅₀ = 12 µM) in preliminary assays, attributed to the 2-hydroxy group’s ability to mimic phenolic NSAIDs .
  • N'-Benzylidene-2-(4-methylcoumarin)acetohydrazide showed enhanced anti-inflammatory activity (IC₅₀ = 8 µM) due to the coumarin moiety’s π-π stacking with target enzymes .
Protein Binding (BSA Studies):
  • N'-Benzylidene-2-phenylacetohydrazide (BPAH) exhibited a binding constant (Kb) of 1.2 × 10⁴ M⁻¹, while N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) showed higher affinity (Kb = 3.5 × 10⁴ M⁻¹), suggesting hydroxyl groups enhance protein interactions .

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